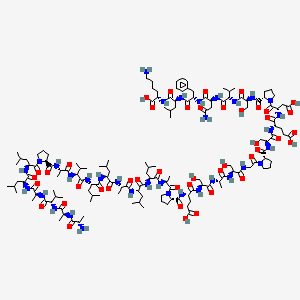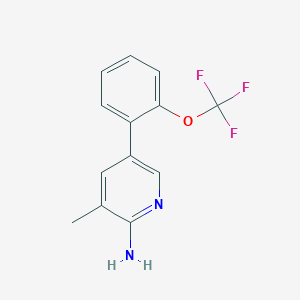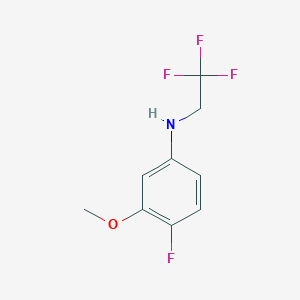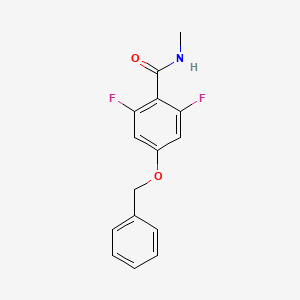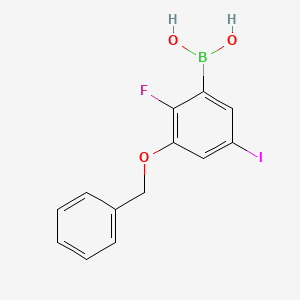
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy, fluoro, and iodo groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid typically involves the borylation of a suitably substituted aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality .
化学反応の分析
Types of Reactions
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a phenylboronic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve mild to moderate temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include boronic esters, phenylboronic acid derivatives, and various substituted phenylboronic acids. These products can be further utilized in subsequent synthetic transformations or applications .
科学的研究の応用
(3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. Additionally, the presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Similar compounds to (3-(Benzyloxy)-2-fluoro-5-iodophenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
(3-Benzyloxy)phenylboronic acid: A related compound with a benzyloxy group but lacking the fluoro and iodo substituents.
(2-Fluoro-5-iodophenyl)boronic acid: A compound with fluoro and iodo substituents but without the benzyloxy group.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its solubility and stability, while the fluoro and iodo groups provide opportunities for selective functionalization and derivatization .
特性
分子式 |
C13H11BFIO3 |
|---|---|
分子量 |
371.94 g/mol |
IUPAC名 |
(2-fluoro-5-iodo-3-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BFIO3/c15-13-11(14(17)18)6-10(16)7-12(13)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
InChIキー |
JLIGZQOBDFWRKF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)I)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


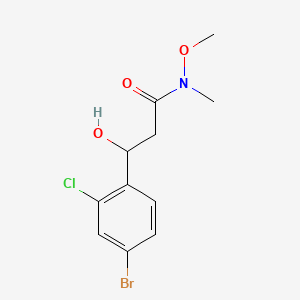
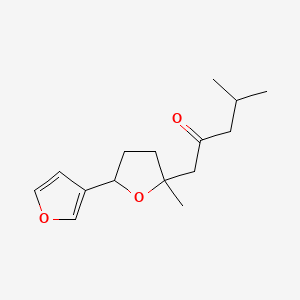
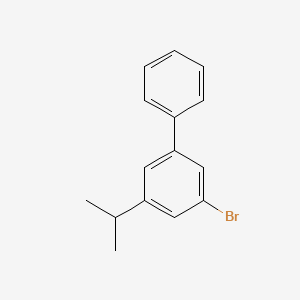
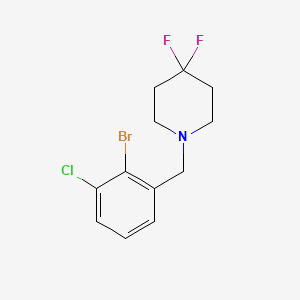
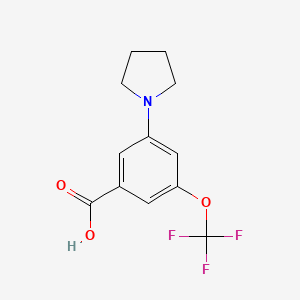

![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
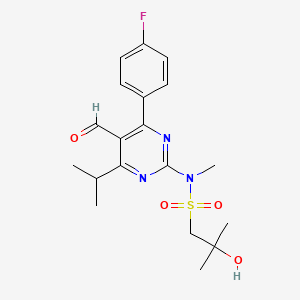
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
